N-Acetyl-2-bromo-L-phenylalanine

Cross-Coupling Stereoconvergent Synthesis Reactivity

Researchers face challenges in introducing site-selective, sterically-defined handles into peptides without compromising stereochemical integrity. This N-acetyl-protected, ortho-brominated L-phenylalanine derivative is the exact solution, providing a versatile aryl halide for Pd-catalyzed cross-coupling. - Enables precise Suzuki-Miyaura coupling for biaryl-modified peptidomimetics. - Ortho-bromine provides a unique halogen bond donor for enhancing target binding affinity. - N-acetyl protection ensures stability for direct integration into solid-phase peptide synthesis workflows.

Molecular Formula C11H12BrNO3
Molecular Weight 286.12 g/mol
CAS No. 259752-10-8
Cat. No. B3350172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-2-bromo-L-phenylalanine
CAS259752-10-8
Molecular FormulaC11H12BrNO3
Molecular Weight286.12 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC1=CC=CC=C1Br)C(=O)O
InChIInChI=1S/C11H12BrNO3/c1-7(14)13-10(11(15)16)6-8-4-2-3-5-9(8)12/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)/t10-/m0/s1
InChIKeyGNQCQGMGPLISBV-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl-2-bromo-L-phenylalanine: Overview & Procurement


N-Acetyl-2-bromo-L-phenylalanine (CAS 259752-10-8) is a chiral, non-proteinogenic amino acid derivative classified as an ortho-brominated N-acetyl-L-phenylalanine . Its molecular formula is C₁₁H₁₂BrNO₃, with an exact mass of 285.00006 g/mol . The compound serves as a critical synthetic intermediate for introducing a versatile aryl bromide handle into peptides, enabling site-selective palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling for the generation of biaryl-modified peptides and peptidomimetics [1].

Chiral L-phenylalanine building block for peptide modification
Ortho-bromine enables site-selective Suzuki coupling
N-acetyl protection compatible with SPPS and cell assays

N-Acetyl-2-bromo-L-phenylalanine: Substitution Risks


Directly substituting N-Acetyl-2-bromo-L-phenylalanine with another halogenated or N-protected phenylalanine analogue is not scientifically valid due to critical differences in steric, electronic, and reactive profiles. The ortho-bromine substitution creates a unique aryl halide handle for precise, site-selective cross-coupling reactions, a capability absent in the unsubstituted parent compound or para/meta-substituted analogues [1]. Simultaneously, the N-acetyl protecting group confers distinct physicochemical properties—including enhanced stability and membrane permeability compared to the free amino acid or bulkier Fmoc/Boc-protected variants—which are essential for specific applications in solid-phase peptide synthesis and cellular assays . Simply interchanging these compounds would alter the intended molecular architecture, compromise synthetic efficiency, and negate the designed biological or biophysical outcome.

Ortho-bromine position
Ortho substitution may shift cross-coupling reactivity and stereochemical outcome compared to para/meta analogs.
N-acetyl protection
N-acetyl group confers distinct stability and permeability profile; Fmoc/Boc or free amino variants may alter peptide coupling efficiency or cellular behavior.
Stereochemical fidelity
Chiral L-configuration and high enantiomeric excess in downstream reactions may not be replicated with alternative phenylalanine derivatives.

N-Acetyl-2-bromo-L-phenylalanine vs. Close Analogs


Ortho-Bromine Reactivity in Cu-Catalyzed Transformations

The ortho-bromine substitution in (S)-2-bromophenylalanine provides a significant reactivity advantage over other halogen positions or unsubstituted phenylalanine. In copper-catalyzed transformations, the ortho-bromo derivative demonstrates complete conversion within 4 hours, delivering the desired product in 93% yield with 98.6% enantiomeric excess (ee) [1]. This contrasts with meta- or para-substituted analogues, which typically exhibit different reaction kinetics and yields due to altered electronic and steric profiles. The ortho position offers a unique steric environment that can accelerate cross-coupling or intramolecular cyclization pathways, a property not readily replicated by other isomers [2].

Ortho-Br reactivity
Reported
Target 93% yield, 98.6% ee (S)-2-bromophenylalanine, Cu-cat.
Comparator Longer reaction times, lower yields para/meta analogs
Reported coupling efficiency and stereochemical fidelity
Conditions: 6 mol% CuCl, NMP, 100°C, 4h
Cross-Coupling Stereoconvergent Synthesis Reactivity

Enhanced Cellular Permeability & Stability

The N-acetyl group in N-Acetyl-2-bromo-L-phenylalanine is not merely a placeholder; it confers a measurable advantage in biological and synthetic contexts. In comparative studies, N-acetylated amino acids demonstrate improved membrane permeability and resistance to enzymatic degradation relative to their free amino acid or bulkier Fmoc/Boc-protected counterparts . While direct quantitative data for this specific derivative is limited to class-level inference, the N-acetyl modification is a well-established strategy to enhance the bioavailability of peptide-based therapeutics and to improve coupling efficiency in solid-phase peptide synthesis (SPPS) . The choice of the acetyl group over other N-protecting groups represents a strategic decision for projects requiring cellular uptake or in vivo stability without the need for deprotection.

Permeability & stability
Class-level
>2-fold higher permeability in Caco-2 vs free amino acid
Class-level formulation context, data to verify
N-acetyl modification improves cellular uptake and metabolic stability (inferred)
Bioavailability Peptide Synthesis Drug Design

Ortho-Br Position and Target Selectivity

The precise position of the bromine atom on the phenyl ring is a critical determinant of biological activity. In a comparative study of halogenated phenylalanine analogs, the position of substitution was found to have a similar effect on differential toxicity for both chloro- and bromo-phenylalanines, with fluorophenylalanines acting as competitive antagonists of L-phenylalanine [1]. This indicates that the ortho, meta, and para isomers are not functionally equivalent. Furthermore, halogen bonding interactions, which are highly directional and depend on the specific spatial arrangement of the halogen atom, can be exploited to enhance binding affinity and selectivity for target proteins [2]. While direct IC50 values for N-Acetyl-2-bromo-L-phenylalanine against specific targets are not publicly available, the ortho-bromo substitution pattern offers a distinct pharmacophore that can be rationally designed to modulate enzyme inhibition profiles differently than its para- or meta-substituted isomers.

Positional selectivity
Class-level
Ortho-Br Differential toxicity on mouse sarcoma cells
para/meta-Br Similar positional effect, different magnitude
Reported cell-model differential response context
1953 study, qualitative comparison, requires validation
Enzyme Inhibition Halogen Bonding Selectivity

N-Acetyl-2-bromo-L-phenylalanine: Key Applications


Biaryl Peptide Synthesis via Suzuki Coupling

The ortho-bromine atom on the phenylalanine ring serves as a highly effective substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling. This allows for the direct, one-step attachment of diverse aryl and heteroaryl groups to the phenylalanine core, generating complex biaryl-containing amino acids in good to excellent yields [1]. The N-acetyl group provides the necessary protection for the amino acid to survive the non-aqueous coupling conditions, enabling seamless integration into subsequent solid-phase peptide synthesis (SPPS) workflows without intermediate deprotection steps. This application is critical for constructing peptide libraries with enhanced structural diversity and for developing novel peptidomimetics targeting protein-protein interactions [2].

Halogen Bonding Enzyme Inhibitors

The specific ortho-bromo substitution pattern creates a unique halogen bond donor that can be strategically positioned to interact with electron-rich moieties in enzyme active sites. This interaction, which is highly dependent on the halogen's position and electronic environment, can significantly enhance binding affinity and selectivity for targets such as kinases, proteases, or amino acid hydroxylases [1]. The N-acetyl cap further improves the molecule's drug-like properties, making it a valuable starting point for fragment-based drug discovery or for the rational design of covalent inhibitors targeting specific cysteine or serine residues in enzyme pockets [2].

Constrained Peptidomimetics via Cyclization

The ortho-bromine atom can participate in intramolecular cyclization reactions, such as copper-catalyzed or palladium-catalyzed processes, to form conformationally restricted cyclic peptides or peptidomimetics [1]. The high reactivity and stereochemical fidelity observed with ortho-bromophenylalanine derivatives (e.g., 93% yield and 98.6% ee in copper-catalyzed transformations) ensure that the cyclization proceeds with minimal racemization and high efficiency, providing access to structurally defined macrocycles with improved metabolic stability and target binding profiles [2].

Cell-Permeable Peptide Probes & Therapeutics

The N-acetyl protecting group confers enhanced membrane permeability and metabolic stability compared to the free amino acid, making this building block particularly suited for the synthesis of cell-permeable peptides and peptidomimetics intended for cellular or in vivo studies [1]. By incorporating the ortho-bromophenylalanine handle, researchers can subsequently install a variety of functional reporters or affinity tags via cross-coupling, enabling the creation of sophisticated chemical biology probes for tracking protein localization, monitoring enzyme activity, or elucidating cellular signaling pathways [2].

Application
Selection Property
Validation Focus
Peptide diversification via Suzuki coupling
Ortho-bromine aryl halide handle
Coupling yield and enantiomeric excess
Halogen bonding interaction studies
Ortho-bromine as halogen bond donor
Binding affinity and selectivity assays
Constrained peptidomimetic synthesis
Ortho-bromine for intramolecular cyclization
Stereochemical fidelity and macrocycle formation
Cell-permeable peptide probes
N-acetyl group for membrane permeability
Cellular uptake and stability assays

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